2-(4-chlorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a trifluoromethylphenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form an intermediate amide.
Ether Formation: The intermediate is then reacted with 3-(trifluoromethyl)phenol under basic conditions to form the ether linkage.
Final Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chlorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, including polymers and coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism by which 2-(4-chlorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)amine: Similar structure but with an amine group instead of an acetamide.
2-(4-chlorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide: Similar structure but with a benzamide group.
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide lies in its combination of functional groups, which confer specific chemical properties such as increased stability, lipophilicity, and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO2/c18-14-6-4-12(5-7-14)10-16(23)22-8-9-24-15-3-1-2-13(11-15)17(19,20)21/h1-7,11H,8-10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDVZNIUWLWLJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCNC(=O)CC2=CC=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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